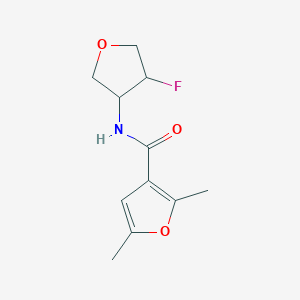

N-(4-fluorooxolan-3-yl)-2,5-dimethylfuran-3-carboxamide

Description

N-(4-fluorooxolan-3-yl)-2,5-dimethylfuran-3-carboxamide is a synthetic small molecule characterized by a furan-3-carboxamide core substituted with two methyl groups at positions 2 and 3. The amide nitrogen is linked to a 4-fluorooxolan-3-yl group, a fluorinated tetrahydrofuran derivative. This structural combination introduces unique physicochemical properties, such as enhanced metabolic stability due to fluorine substitution and conformational rigidity from the oxolane ring .

Properties

IUPAC Name |

N-(4-fluorooxolan-3-yl)-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO3/c1-6-3-8(7(2)16-6)11(14)13-10-5-15-4-9(10)12/h3,9-10H,4-5H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWOVTZKZMWGHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2COCC2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorooxolan-3-yl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Oxolan Ring Formation: The oxolan ring is formed through cyclization reactions involving appropriate diols or halohydrins.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorooxolan-3-yl)-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the carboxamide group to an amine.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alcohols, often under basic conditions.

Major Products

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Amines or alcohols depending on the reduction conditions.

Substitution: Various substituted derivatives with different functional groups.

Scientific Research Applications

Structural Characteristics

The compound features a furan ring, which is known for its reactivity and ability to participate in various chemical reactions. The presence of the oxolane (tetrahydrofuran) moiety and the fluorine atom enhances its biological activity and stability.

Medicinal Chemistry

N-(4-fluorooxolan-3-yl)-2,5-dimethylfuran-3-carboxamide has shown promise in the development of pharmaceuticals. Its structural properties allow it to interact with biological targets effectively.

Case Studies:

- Antiviral Activity : Research indicates that compounds with similar structures exhibit antiviral properties. A study demonstrated that derivatives of furan compounds can inhibit viral replication by interfering with viral enzymes (PubChem) .

- Cancer Research : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines, potentially serving as a lead compound for anticancer drug development.

Material Science

The unique properties of this compound make it suitable for use in the synthesis of advanced materials.

Applications:

- Polymer Synthesis : The compound can be utilized in the synthesis of polymers with enhanced thermal and mechanical properties due to its furan backbone. This has implications for developing high-performance materials for industrial applications.

Environmental Science

Furans are known for their roles in environmental processes, including degradation pathways and interactions with pollutants.

Research Findings:

- Biodegradation Studies : Investigations into the metabolic pathways of similar compounds reveal that they can be broken down by microbial action, suggesting potential applications in bioremediation efforts (MDPI) .

Data Tables

Mechanism of Action

The mechanism of action of N-(4-fluorooxolan-3-yl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Implications

- Fluorine’s Role: The 4-fluorooxolan group likely improves the target’s pharmacokinetic profile relative to non-fluorinated analogs (e.g., NAT-1), as fluorine reduces cytochrome P450-mediated metabolism .

- Thiazole vs. Oxolane : The thiazole in 7g may enhance binding to aromatic residues in biological targets, whereas the oxolane in the target compound could favor interactions with hydrophobic pockets .

Biological Activity

N-(4-fluorooxolan-3-yl)-2,5-dimethylfuran-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with appropriate amine derivatives under controlled conditions. The presence of the fluorine atom in the oxolane ring enhances the compound's lipophilicity and may influence its biological activity.

2.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of various carboxamide derivatives, including this compound. The compound was evaluated for its cytotoxic effects on several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Caco-2 | 18.9 | Inhibition of PI3K/AKT signaling pathway |

| HCT-116 | 4.9 | Induction of apoptosis via BAD gene expression |

The compound showed significant antiproliferative activity against both human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines, with IC50 values indicating effective inhibition at low concentrations .

Molecular docking studies suggest that this compound interacts with key residues in the PI3Kα binding site, which is crucial for its role in cancer cell proliferation. The induced-fit docking (IFD) analysis revealed that the compound stabilizes interactions that lead to reduced PI3K and AKT gene expression while increasing levels of pro-apoptotic genes like BAD .

3.1 Study on Antiproliferative Activity

In a comparative study involving various carboxamide derivatives, this compound exhibited superior activity against HCT-116 cells compared to other tested compounds. The study emphasized the importance of structural modifications in enhancing biological efficacy, particularly focusing on halogen substitutions that can improve binding affinity and selectivity towards cancer cells .

3.2 Evaluation Against Resistant Cell Lines

Further investigations assessed the compound's effectiveness against drug-resistant cancer cell lines. It was found that this compound maintained significant cytotoxicity even in resistant strains, suggesting a promising avenue for overcoming chemotherapy resistance .

4. Conclusion

This compound represents a noteworthy candidate in the search for novel anticancer agents. Its ability to inhibit critical pathways involved in cancer progression and its effectiveness against resistant cell lines underline its potential therapeutic applications. Ongoing research will be essential to fully elucidate its mechanisms and optimize its structure for enhanced efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.